Regioisomeric Triazole Connectivity (N1- vs. N2-Substitution) Determines Target Engagement Profile Among Piperidine-Triazole ABHD6 Inhibitors
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone (CAS 2309187-97-9) features an N1-substituted 1,2,3-triazole, whereas the extensively optimized ABHD6 inhibitor series described by Hsu et al. (2013) employs an N2-substituted triazole urea architecture (compounds KT182, KT185, KT203). In that series, the N2-triazole urea KT203 achieved an IC₅₀ of 0.31 nM against ABHD6 in Neuro2A cells in situ [1]. No direct head-to-head ABHD6 potency data are available for CAS 2309187-97-9. The N1-regioisomer is expected, based on structure-activity relationship (SAR) trends within the piperidine-triazole class, to exhibit a different potency and selectivity fingerprint; the urea linker and N2-connectivity were identified as critical for irreversible ABHD6 inhibition [1].
| Evidence Dimension | ABHD6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not determined in published literature |
| Comparator Or Baseline | KT203 (N2-triazole urea): IC₅₀ = 0.31 nM (Neuro2A cells in situ); IC₅₀ = 0.82 nM (mouse brain membrane proteomes); IC₅₀ = 3.9 nM (recombinant ABHD6 in HEK293T cells) [1] |
| Quantified Difference | Unknown; structural divergence (N1- vs. N2-triazole; carbonyl vs. urea linker) predicts substantial potency difference |
| Conditions | ABHD6 inhibition assays in Neuro2A cells, mouse brain membranes, and HEK293T recombinant systems [1] |
Why This Matters
Procurement of N1- vs. N2-triazole regioisomers as interchangeable ABHD6 probes will yield divergent target engagement profiles, confounding biological interpretation.
- [1] Hsu KL, Tsuboi K, Chang JW, Whitby LR, Speers AE, Pugh H, Cravatt BF. Discovery and optimization of piperidyl-1,2,3-triazole ureas as potent, selective, and in vivo-active inhibitors of α/β-hydrolase domain containing 6 (ABHD6). J Med Chem. 2013;56(21):8270-8279. PMID: 24152295. View Source
